molecular formula C12H10N2 B11908109 2-(2-Aminonaphthalen-1-yl)acetonitrile

2-(2-Aminonaphthalen-1-yl)acetonitrile

Cat. No.: B11908109
M. Wt: 182.22 g/mol
InChI Key: CJMGDQUVHODPKF-UHFFFAOYSA-N
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Description

2-(2-Aminonaphthalen-1-yl)acetonitrile is an organic compound with the molecular formula C12H10N2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both an amino group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminonaphthalen-1-yl)acetonitrile typically involves the reaction of 2-naphthylacetonitrile with ammonia or an amine under specific conditions. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent in diethyl ether at room temperature. The reaction proceeds as follows: [ \text{2-(Naphthalen-1-yl)acetonitrile} + \text{LiAlH}_4 \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminonaphthalen-1-yl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

2-(2-Aminonaphthalen-1-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Aminonaphthalen-1-yl)acetonitrile involves its interaction with molecular targets through its amino and nitrile groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(naphthalen-2-yl)acetonitrile: Similar structure but with the amino group at a different position on the naphthalene ring.

    Aminoacetonitrile: A simpler compound with an amino group directly attached to the acetonitrile moiety.

Uniqueness

2-(2-Aminonaphthalen-1-yl)acetonitrile is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(2-aminonaphthalen-1-yl)acetonitrile

InChI

InChI=1S/C12H10N2/c13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14/h1-6H,7,14H2

InChI Key

CJMGDQUVHODPKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CC#N)N

Origin of Product

United States

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